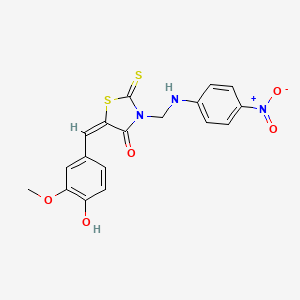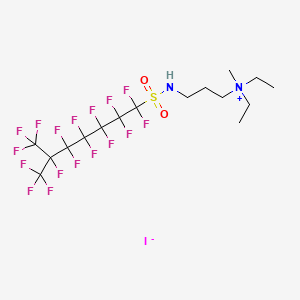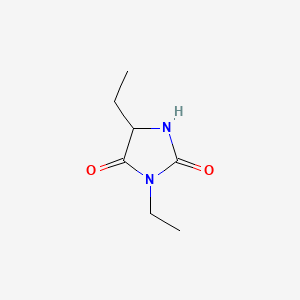
3,5-Diethylhydantoin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diethylhydantoin is an organic compound belonging to the hydantoin family. Hydantoins are heterocyclic compounds with a five-membered ring structure containing two nitrogen atoms. This compound is characterized by the presence of ethyl groups at the 3 and 5 positions of the hydantoin ring. This compound is of interest due to its diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,5-Diethylhydantoin can be synthesized through several methods. One common approach involves the reaction of α-amino methyl esters with 1,1′-carbonyldiimidazole (CDI) or alkyl isocyanates . Another method includes the cyclization of ureido derivatives of amino esters, which can be prepared by reacting amino esters with isocyanates . These reactions typically occur under mild conditions and can be facilitated by mechanochemistry, which involves grinding the reactants together.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Diethylhydantoin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ethyl groups at the 3 and 5 positions can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: DBDMH is commonly used as an oxidizing agent under mild conditions.
Reduction: Lithium aluminum hydride is used in anhydrous conditions to prevent unwanted side reactions.
Substitution: Various nucleophiles can be used to substitute the ethyl groups, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DBDMH can yield brominated derivatives, while reduction with lithium aluminum hydride can produce the corresponding alcohols.
Aplicaciones Científicas De Investigación
3,5-Diethylhydantoin has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,5-Diethylhydantoin involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membranes of microorganisms, leading to cell death . The compound can also act as an inhibitor of certain enzymes, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diiodo-5,5-Dimethylhydantoin: This compound is similar in structure but contains iodine atoms instead of ethyl groups.
1,3-Dibromo-5,5-Dimethylhydantoin: This compound contains bromine atoms and is used as an oxidizing agent.
Hydantoin: The parent compound of the hydantoin family, which lacks the ethyl groups present in 3,5-Diethylhydantoin.
Uniqueness
This compound is unique due to the presence of ethyl groups at the 3 and 5 positions, which can influence its reactivity and biological activity. This structural modification can enhance its antimicrobial properties and make it a valuable compound for various applications.
Propiedades
Número CAS |
28346-25-0 |
|---|---|
Fórmula molecular |
C7H12N2O2 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
3,5-diethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C7H12N2O2/c1-3-5-6(10)9(4-2)7(11)8-5/h5H,3-4H2,1-2H3,(H,8,11) |
Clave InChI |
NBSJJUUNMKEGCH-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(=O)N(C(=O)N1)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


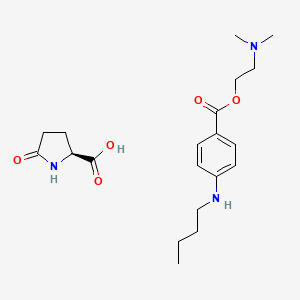
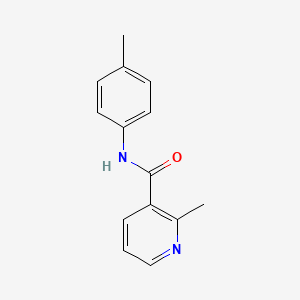
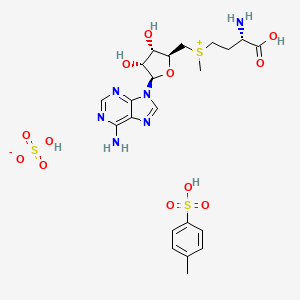
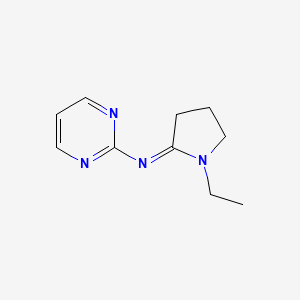

![[(3S,3aR,6S,6aS)-3-[4-(3-pyridin-4-ylsulfanylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12710794.png)
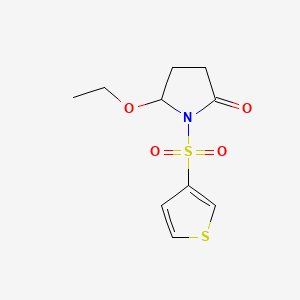
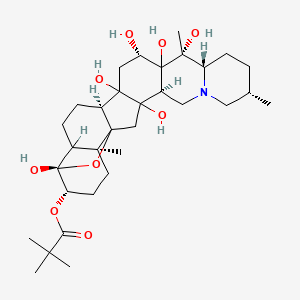
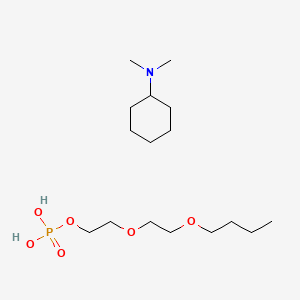
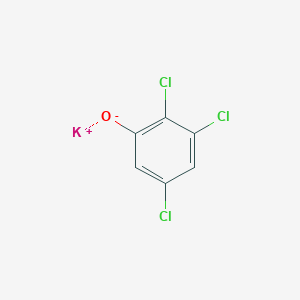
![Sodium 3-(2,3-dihydro-1,3-dioxo-1H-inden-2-YL)-7-hydroxybenzo[F]quinoline-9-sulphonate](/img/structure/B12710830.png)
